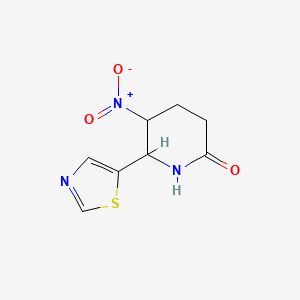

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

Description

Properties

IUPAC Name |

5-nitro-6-(1,3-thiazol-5-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c12-7-2-1-5(11(13)14)8(10-7)6-3-9-4-15-6/h3-5,8H,1-2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUDRTKQBNTQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,3-Thiazol-5-yl Moiety

The 1,3-thiazole ring is typically synthesized via the Hantzsch–Traumann thiazole synthesis method, which involves the reaction of α-haloketones with thioureas. According to research on related thiazole derivatives, 5-acetylthiazoles can be prepared by reacting 3-chloro-2,4-pentanedione with thioureas, including isopropyl thiourea, under reflux conditions. This method yields the thiazole ring with substituents positioned for further functionalization.

Key points from thiazole synthesis:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reaction of α-haloketone with thiourea | 3-chloro-2,4-pentanedione + thiourea, reflux | Formation of 5-acetylthiazoles |

| Conversion to enaminones | Reflux with DMF-DMA or Bredereck’s reagent | Enaminone derivatives for further reactions |

This method provides a robust route to prepare substituted 1,3-thiazoles that can be further functionalized or coupled to other moieties.

Introduction of the Nitro Group

The nitro substituent at the 5-position of the piperidinone ring is typically introduced via nitration reactions or by using nitro-containing precursors. Reduction of nitro compounds to amines is also a common step in related syntheses, often carried out using catalytic hydrogenation or chemical reducing agents under mild conditions.

General procedure for nitro group handling:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | Suitable nitrating agent (e.g., HNO3) | Introduces nitro group |

| Reduction of nitro to amine | Catalytic hydrogenation or chemical reduction | Used if amine intermediate needed |

This step is critical for ensuring the correct positioning of the nitro group on the piperidinone ring.

Formation and Functionalization of Piperidin-2-one Ring

The piperidin-2-one ring can be synthesized or modified through cyclization reactions involving amino acids or amino-ketone precursors. The nitro and thiazole substituents are introduced either before or after ring closure depending on the synthetic route.

Patent literature indicates that intermediates such as amino-substituted piperidinones can be prepared using protected amino groups and suitable acids or bases, followed by deprotection and further substitution to introduce the thiazolyl group.

Coupling of 1,3-Thiazol-5-yl with Piperidin-2-one

Coupling the thiazolyl moiety to the piperidinone ring often involves nucleophilic substitution or amide bond formation. The presence of protecting groups and the choice of solvents and bases are crucial for high yield and purity.

Patent data describe processes where amino-protecting agents and chiral acids are used to facilitate coupling, followed by purification steps to isolate the desired compound or its salts.

Solid Dispersion and Purification Techniques

To improve the pharmaceutical properties of the compound, solid dispersions with carriers such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) are prepared. These processes involve mixing the compound with carriers under controlled conditions to enhance solubility and bioavailability.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidinone and thiazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For example, a study demonstrated that derivatives of thiazole integrated into piperidine frameworks showed promising results in animal models.

| Compound | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| Analogue 1 | 18.4 | 9.2 |

| Analogue 2 | <20 | Not specified |

These findings suggest that structural modifications enhance the anticonvulsant activity of thiazole-piperidine derivatives, making them potential candidates for further development in epilepsy treatment .

Anticancer Potential

The anticancer activity of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one has been explored in various studies. For instance, compounds incorporating thiazole rings have shown selective cytotoxicity against different cancer cell lines.

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Evren et al. | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | Strong selectivity against cells |

| Other Studies | U251 (Glioblastoma) | <30 | Significant activity observed |

These results highlight the potential of thiazole-containing compounds in targeting cancer cells, with ongoing research aimed at optimizing their efficacy and reducing toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds derived from this framework have shown effectiveness against various bacterial and fungal strains.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <50 µg/mL |

| Escherichia coli | <25 µg/mL |

| Candida albicans | <40 µg/mL |

The structure-activity relationship indicates that the presence of the thiazole ring significantly contributes to the antimicrobial efficacy of these compounds .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study, several thiazole-piperidine derivatives were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ) model. The most active compound exhibited a median effective dose significantly lower than existing treatments, indicating a favorable safety profile .

Case Study 2: Anticancer Activity Assessment

A series of novel thiazole derivatives were tested against human cancer cell lines. The results showed that specific substitutions on the thiazole ring enhanced cytotoxicity, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Core Modifications

- Piperidin-2-one Derivatives :

- 5-Nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one (CAS 1034617-86-1): Replaces the thiazole ring with a trimethylpyrrole group, reducing aromaticity but increasing steric bulk. The molecular formula is C₁₂H₁₇N₃O₃, compared to C₈H₇N₃O₃S for the target compound .

- 5-Nitro-6-(propan-2-yl)piperidin-2-one : Features an isopropyl substituent instead of thiazole, leading to lower polarity and altered solubility .

Ring Puckering

The piperidin-2-one ring in the target compound adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates. Similar puckering is observed in analogs like 5-nitro-6-(propan-2-yl)piperidin-2-one, but substituents like thiazole or pyrrole influence the amplitude and phase of puckering, affecting molecular packing and intermolecular interactions .

Electronic and Hydrogen-Bonding Properties

- Nitro Group : The nitro group in the target compound participates in strong hydrogen-bonding interactions (e.g., C–H···O/N), as observed in crystallographic studies of related thiazole-containing molecules .

- Thiazole vs. Pyridine/Chlorophenyl Moieties: {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone: This analog (binding affinity: -7.3 ± 0.0 kcal/mol) shares the thiazole core but replaces the piperidinone with a methanone group. The chloro substituent enhances hydrophobic interactions, while the methanone group alters hydrogen-bonding patterns compared to the lactam in the target compound .

Research Findings and Implications

Crystallographic Insights

X-ray diffraction studies of thiazole-containing analogs (e.g., compound 4 in ) reveal planar configurations around the thiazole S1–C2 bond, which may stabilize π-stacking interactions. In contrast, bulkier substituents (e.g., trimethylpyrrole) introduce steric hindrance, disrupting crystallinity .

Biological Activity

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound features a piperidinone core substituted with a nitro group and a thiazole ring. The presence of these functional groups contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can yield derivatives with enhanced properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

- Interaction with Enzymes : The thiazole ring may modulate the activity of specific enzymes and proteins, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating potential as an antimicrobial agent. For instance, derivatives of thiazole compounds have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Similar thiazole derivatives have been reported to possess activity against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies revealed that certain analogs exhibited enhanced efficacy compared to standard treatments .

Anticancer Potential

The thiazole moiety is known for its anticancer properties. Compounds containing thiazole rings have been shown to inhibit cancer cell proliferation in various models. For example, certain derivatives displayed promising cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating significant potency .

Study 1: Antimicrobial Evaluation

A study conducted on several derivatives of thiazole compounds demonstrated that some exhibited MIC values as low as 0.22 μg/mL against pathogenic isolates. This highlights the potential of these compounds in developing new antimicrobial therapies .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | C. albicans |

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of thiazole-containing compounds, one analog demonstrated an IC50 value of 23.30 ± 0.35 mM against glioblastoma cells, indicating significant selectivity and potency compared to standard chemotherapeutic agents .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| Compound 1 | 23.30 ± 0.35 | U251 (Glioblastoma) |

| Compound 2 | <10 | A549 (Lung Adenocarcinoma) |

Q & A

Q. What experimental designs validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Employ a pre-test/post-test design with ROS-sensitive probes (e.g., DCFH-DA) in H₂O₂-stressed HepG2 cells. Include negative controls (untreated cells) and positive controls (N-acetylcysteine). Statistical analysis (two-way ANOVA) assesses significance of ROS reduction .

Data and Validation Questions

Q. How should researchers address batch-to-batch variability in compound synthesis?

Q. What in silico tools predict metabolite formation for this compound?

- Methodological Answer : Use ADMET Predictor (Simulations Plus) or GLORYx for phase I/II metabolism predictions. Focus on nitro-reduction (to amine) and thiazole oxidation (to sulfoxide). Validate with human liver microsome (HLM) assays and HRMS .

Cross-Disciplinary Questions

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model the compound’s diffusion kinetics in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.